7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
Description
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by:
- A hydroxy group at position 7, contributing to hydrogen-bonding interactions.
- A piperazine moiety substituted with a 2-hydroxyethyl group at position 8, enhancing solubility and modulating receptor affinity.
- A phenyl group at position 3 and a trifluoromethyl group at position 2, which influence electronic properties and metabolic stability.
Properties
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4/c24-23(25,26)22-19(15-4-2-1-3-5-15)20(31)16-6-7-18(30)17(21(16)32-22)14-28-10-8-27(9-11-28)12-13-29/h1-7,29-30H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRQOTDSAOSCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and specific catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group at position 7 is susceptible to oxidation. Under oxidative conditions (e.g., with KMnO₄ or CrO₃), this group can form a quinone structure, altering the chromenone scaffold’s electronic properties. The trifluoromethyl group at position 2 stabilizes adjacent electron-deficient intermediates, potentially directing regioselectivity during oxidation .
Example Reaction:
Mannich Base Formation
The secondary amine in the piperazine ring enables participation in Mannich reactions. Formaldehyde and primary amines can react with the active hydrogen of the piperazinylmethyl group, forming bis- or tris-Mannich bases . These derivatives have shown enhanced cytotoxicity in structural analogs .
Reagents/Conditions:
-
Formaldehyde (HCHO)
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Primary amines (e.g., methylamine, phenethylamine)
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Acidic or aqueous conditions
Example Product:
Mono-Mannich bases derived from similar acetophenone analogs exhibited 2.1–4.2-fold higher cytotoxicity against cancer cell lines compared to 5-fluorouracil .
Nucleophilic Substitution
The benzylic methylene group in the piperazinylmethyl substituent is a site for nucleophilic substitution. Halogenation or alkylation at this position can modify the compound’s solubility and biological interactions .
Reagents/Conditions:
-
Alkyl halides (e.g., methyl iodide)
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Bases (e.g., K₂CO₃)
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Polar aprotic solvents (e.g., DMF)
Esterification and Etherification
The hydroxyl group at position 7 can undergo esterification with acyl chlorides or etherification with alkyl halides. These modifications enhance lipophilicity, impacting pharmacokinetic properties .
Reagents/Conditions:
-
Acetyl chloride (for esterification)
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Alkyl bromides (for etherification)
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Pyridine or DMAP as catalysts
Example Product:
7-acetoxy derivatives of chromenones show improved membrane permeability in drug-design studies .
Biological Activity-Related Reactions
In medicinal contexts, the compound interacts with biological targets through hydrogen bonding (hydroxyl/piperazine groups) and hydrophobic interactions (trifluoromethyl/phenyl groups). Its chromenone core may intercalate with DNA or inhibit enzymes like topoisomerases .
Key Findings:
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Analogs with piperazine-derived Mannich bases inhibit DNA topoisomerase I .
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The trifluoromethyl group enhances binding to hydrophobic pockets in enzyme active sites .
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Properties :
- Several studies have demonstrated the cytotoxic effects of derivatives based on the coumarin structure against various cancer cell lines, including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa cells. For instance, certain derivatives showed IC50 values significantly lower than those of standard anticancer agents .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various coumarin derivatives, one derivative of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one exhibited an IC50 of 2.63 µM against AGS gastric cancer cells. Flow cytometry assays indicated that this compound induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Mechanism
Research has shown that derivatives of this compound can competitively inhibit the MurB enzyme involved in bacterial peptidoglycan biosynthesis. This inhibition leads to impaired cell wall formation and subsequent bacterial death, confirming its role as a promising antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine moiety and the chromen-4-one core are believed to play crucial roles in its biological activities. These interactions can modulate various cellular processes, such as enzyme inhibition, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
A. Position 3 (Aryl Group)
B. Piperazine Side Chain
- 2-Hydroxyethyl (Target Compound) : The hydroxyethyl group improves solubility via hydrogen bonding, as seen in NMR studies (e.g., δ 66.00 ppm for C-O in 2a) .
- Ethyl () : Ethyl substitution reduces polarity, which may limit solubility but enhance lipophilicity for blood-brain barrier penetration .
- Benzyl(methyl)amino (): Bulkier substituents like benzyl may sterically hinder receptor interactions but improve selectivity .
C. Position 2 (Trifluoromethyl vs. Others)
- The trifluoromethyl group is a strong electron-withdrawing substituent, stabilizing the chromenone core and resisting oxidative metabolism. Compounds lacking this group (e.g., with a methyl substituent) show reduced electronic effects, impacting both stability and activity .
Biological Activity
7-Hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 848745-30-2, is a synthetic compound that belongs to the class of hydroxycoumarins. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C23H23F3N2O4
- Molecular Weight : 448.43 g/mol
- Structural Formula : Chemical Structure
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 12 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies utilizing animal models have revealed that it can significantly reduce inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a marked reduction in swelling compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg, demonstrating a dose-dependent response.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests against various bacterial strains showed that it possesses broad-spectrum antibacterial activity. Notably, it was effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Q & A
What synthetic strategies are recommended for 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction parameters be optimized?
Answer:
The compound is synthesized via Mannich reactions , where formaldehyde and secondary amines (e.g., dimethylamine) react with a chromenone precursor under acidic ethanol conditions. For example, daidzein derivatives undergo Mannich reactions at the 8-position to introduce piperazine moieties. Optimization involves:
- Formaldehyde/amine ratios : 1.2–1.5 equivalents to minimize side products.
- Solvent composition : Ethanol (70–99%) balances reactivity and solubility.
- Temperature control : 60–80°C ensures efficient imine formation without decomposition.
Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), with yields >70% achievable after purification by column chromatography .
Which analytical methods are essential for confirming the structural identity and purity of this compound in pharmaceutical research?
Answer:
- Structural confirmation :
- ¹H/¹³C NMR (DMSO-d6, 400 MHz) identifies hydroxyl (δ 10.2–10.8 ppm), trifluoromethyl (δ 120–125 ppm via ¹⁹F NMR), and piperazine protons (δ 2.5–3.5 ppm).
- HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 505.1421).
- Purity assessment :
How does the substitution pattern (e.g., trifluoromethyl group, hydroxyethyl-piperazine) influence this compound's bioavailability and target binding kinetics?
Answer:
- Trifluoromethyl group :
- Hydroxyethyl-piperazine moiety :
- Improves aqueous solubility (up to 15 mg/mL in PBS) via hydrogen bonding.
- The basic nitrogen (pKa ~7.5) enables pH-dependent membrane permeability (e.g., Caco-2 Papp >1 × 10⁻⁶ cm/s).
- Binding kinetics :
Surface plasmon resonance (SPR) studies show the piperazine linker increases target affinity (KD <100 nM) by enabling conformational flexibility for optimal receptor interactions .
What chromatographic techniques resolve stereochemical impurities in analogs of this compound, and how are methods validated?
Answer:
- Chiral separation :
CHIRALPAK® IG-3 columns (4.6 × 250 mm) with n-hexane/isopropanol (85:15) + 0.1% diethylamine resolve enantiomers (Rs >1.5) at 0.8 mL/min. - Method validation :
How should researchers address discrepancies in reported IC50 values across enzymatic versus cell-based assays for this compound?
Answer:
Discrepancies arise from assay conditions (e.g., ATP concentrations) or cellular uptake limitations . Mitigation strategies include:
Time-resolved assays : Quantify intracellular compound levels via LC-MS to correlate exposure with activity .
Physiological ATP levels : Use 1–5 mM ATP in enzymatic assays to mimic cellular conditions .
Orthogonal methods :
- CETSA (Cellular Thermal Shift Assay) confirms target engagement in cells.
- Normalize data to permeability metrics (e.g., Papp >5 × 10⁻⁶ cm/s in Caco-2 assays) .
What strategies are recommended for impurity profiling during scale-up synthesis of this compound?
Answer:
- Impurity identification :
LC-MS/MS (Q-TOF) identifies synthetic byproducts (e.g., N-oxide derivatives or demethylated analogs). - Quantification :
Pharmacopeial methods (e.g., EP/USP) use Purospher® STAR Columns (C18, 5 µm) with 0.1 M ammonium acetate (pH 4.6)/methanol (65:35) at 1.2 mL/min. Impurities are quantified against reference standards (e.g., MM0258.07) with ≤0.15% thresholds .
How can researchers optimize the stability of this compound under varying pH and temperature conditions?
Answer:
- pH stability :
- Stable in pH 3–7 (phosphate buffer, 37°C) with <5% degradation over 48 hours.
- Degradation accelerates at pH >8 via hydroxylation at the chromenone core.
- Thermal stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
